molecular formula C18H20ClN4NaO5S B12699613 Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate CAS No. 85030-44-0

Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate

Cat. No.: B12699613
CAS No.: 85030-44-0
M. Wt: 462.9 g/mol
InChI Key: YRVOBDTZWKXZNJ-ROTQIPFPSA-M
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Description

Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a triazenyl group, a sulphonyl group, and a chlorinated methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-chloro-2-methoxyaniline with ethyl nitrite to form the corresponding diazonium salt. This intermediate is then coupled with 5-((dimethylamino)sulphonyl)benzoic acid under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazenyl group into amines.

    Substitution: The chlorinated methoxyphenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through diazonium coupling reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals due to its unique reactivity and functional groups.

Mechanism of Action

The mechanism of action of Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The sulphonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((methylamino)sulphonyl)benzoate: Similar structure but with a methylamino group instead of a dimethylamino group.

    Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((ethylamino)sulphonyl)benzoate: Contains an ethylamino group instead of a dimethylamino group.

Uniqueness

The unique combination of functional groups in Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate imparts distinct reactivity and properties compared to similar compounds. The presence of the dimethylamino group enhances its solubility and reactivity, making it more versatile in various applications.

Properties

CAS No.

85030-44-0

Molecular Formula

C18H20ClN4NaO5S

Molecular Weight

462.9 g/mol

IUPAC Name

sodium;2-[(5-chloro-2-methoxyanilino)-[(Z)-ethylideneamino]amino]-5-(dimethylsulfamoyl)benzoate

InChI

InChI=1S/C18H21ClN4O5S.Na/c1-5-20-23(21-15-10-12(19)6-9-17(15)28-4)16-8-7-13(11-14(16)18(24)25)29(26,27)22(2)3;/h5-11,21H,1-4H3,(H,24,25);/q;+1/p-1/b20-5-;

InChI Key

YRVOBDTZWKXZNJ-ROTQIPFPSA-M

Isomeric SMILES

C/C=N\N(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)[O-])NC2=C(C=CC(=C2)Cl)OC.[Na+]

Canonical SMILES

CC=NN(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)[O-])NC2=C(C=CC(=C2)Cl)OC.[Na+]

Origin of Product

United States

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